

Technical Support Center: 5-Ethyl-2-methoxy-4-methylphenol

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Compound of Interest

Compound Name: 5-Ethyl-2-methoxy-4-methylphenol

Cat. No.: B7981280

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CAS Registry Number: 91055-37-7 Chemical Class: Alkyl-methoxyphenol / Guaiacol Derivative
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Introduction: The "Hidden" Instability

As a Senior Application Scientist, I often see this compound mishandled because it is treated like a generic stable solid. **5-Ethyl-2-methoxy-4-methylphenol** is an electron-rich phenolic ether. While structurally robust, the para-position relative to the methoxy group and the ortho-position relative to the hydroxyl group make it susceptible to oxidative coupling and quinone formation.

This guide moves beyond the standard MSDS to address the practical realities of keeping this reagent pure during complex synthesis or drug development workflows.

Module 1: Critical Storage Protocols

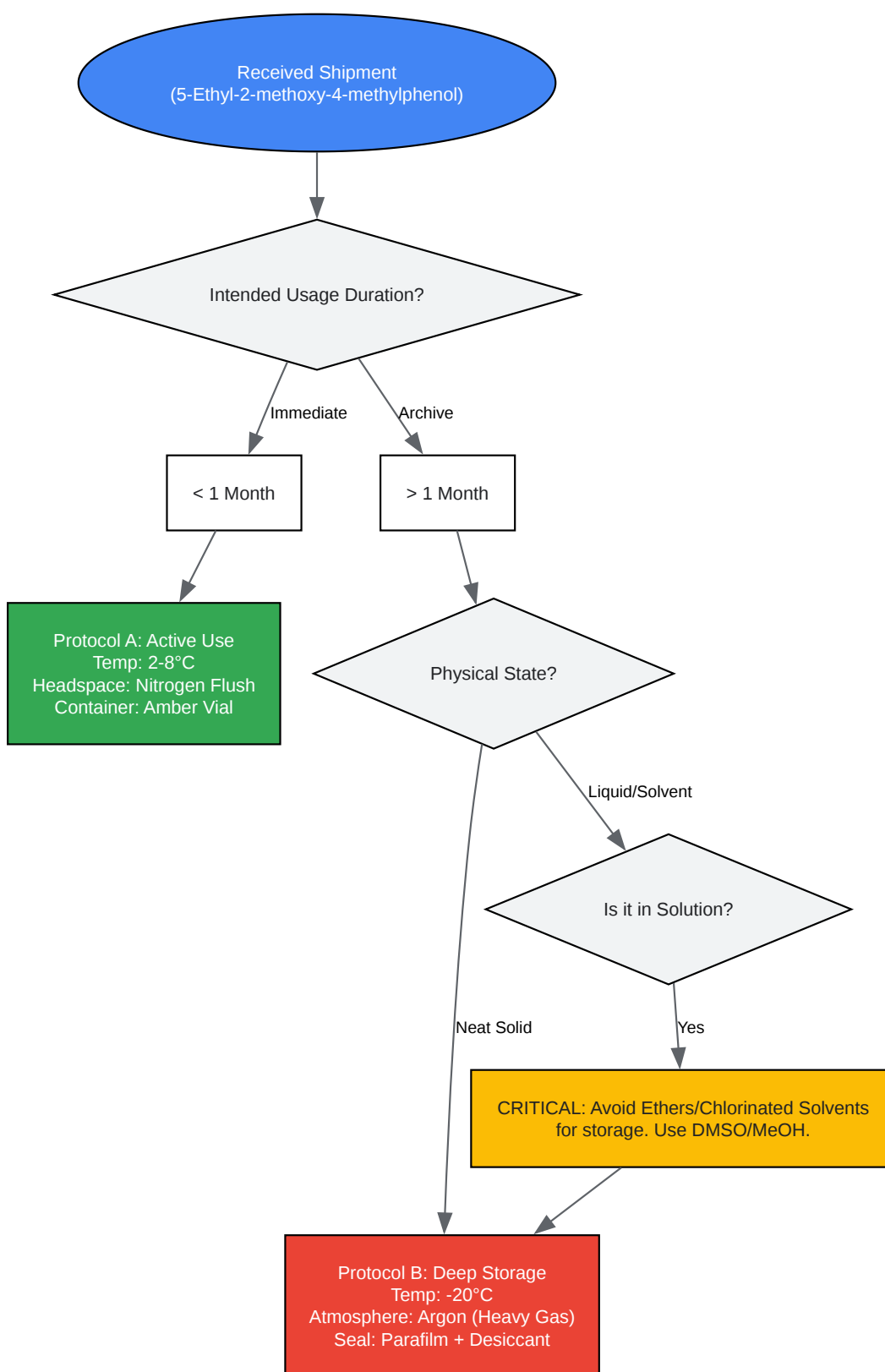
The "Why" Behind the Protocol

Standard refrigeration is insufficient. The primary degradation pathway for this compound is radical-mediated oxidative coupling, accelerated by light and trace metals.

- The Symptom: Clear/white crystals turning pink, then brown.
- The Cause: Formation of ortho- or para-quinoid chromophores. Even <0.1% impurity can cause visible discoloration.

Storage Decision Matrix

Use this logic flow to determine the optimal storage condition for your specific usage pattern.



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Figure 1: Decision tree for maximizing shelf-life based on usage frequency.

Module 2: Troubleshooting & FAQs

Category A: Physical Appearance & Purity[1]

Q1: My compound arrived as a viscous oil, but the documentation says "solid." Is it degraded?

- Diagnosis: Likely Supercooling.
- Technical Insight: Alkyl-methoxyphenols often have melting points near room temperature (approx. 20–35°C, though specific crystal polymorphs vary). They easily form supercooled liquids.
- Action:
 - Place the sealed vial in a -20°C freezer for 24 hours to induce crystallization.
 - If it remains an oil, check purity via TLC or 1H-NMR. If purity is >98%, use as is.

Q2: The material has turned a faint pink color. Can I still use it?

- Diagnosis: Early-stage Auto-oxidation.
- Technical Insight: The pink color comes from trace quinone formation. Phenols are notorious for this "browning" reaction.
- Action:
 - For crude synthesis: Yes, usually acceptable. The impurity load is likely ppm-level.
 - For analytical standards/biological assays: No. Quinones are redox-active and can interfere with biological targets or fluorescence assays.
 - Remediation: Dissolve in a minimal amount of Hexane/Ethyl Acetate (9:1) and filter through a small pad of silica gel. The polar quinones will stick to the silica; the phenol will elute.

Category B: Solubility & Handling

Q3: I'm seeing precipitation when diluting my stock solution into aqueous buffer.

- Diagnosis: Hydrophobic Crash-out.
- Technical Insight: The ethyl and methyl groups significantly increase lipophilicity (LogP ~2.7) compared to simple phenols.
- Action:
 - Pre-dissolve in DMSO or Ethanol (1000x stock).
 - Ensure the final organic solvent concentration in your buffer is at least 0.5–1.0% to maintain solubility, or use a carrier like cyclodextrin.

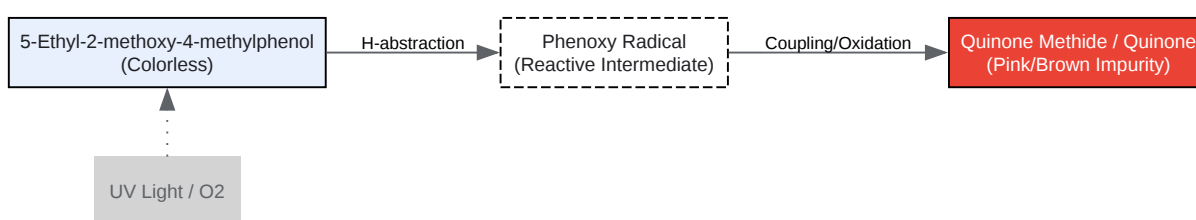
Q4: Can I use acetone to clean the glassware?

- Diagnosis: Condensation Risk.
- Technical Insight: Under acidic or basic conditions, acetone can condense with electron-rich phenols.
- Action: Use Methanol or Ethanol for cleaning.

Module 3: Advanced Chemical Behavior

Understanding the Degradation Pathway

To prevent degradation, one must understand the mechanism. This compound degrades via a Radical-Mediated Oxidation pathway, driven by oxygen and light.



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Figure 2: Simplified oxidation pathway showing why inert atmosphere is critical.

Quantitative Data Summary

Property	Value / Limit	Context
Molecular Weight	166.22 g/mol	Accurate for stoichiometry
Predicted LogP	~2.7	Moderate Lipophilicity
pKa (Phenolic OH)	~10.3	Weakly acidic; deprotonates with NaOH/KOH
Solubility (Water)	< 1 mg/mL	Poor; requires co-solvent
Solubility (DMSO)	> 50 mg/mL	Excellent

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 183541: 4-Ethyl-2-methoxy-5-methylphenol (Isomer Reference). Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology (NIST). WebBook Chemistry: 2-Methoxy-4-methylphenol (Creosol Analog Data). Retrieved from [\[Link\]](#)

(Note: While specific literature on the 5-ethyl homolog is niche, handling protocols are derived from the validated chemistry of the homologous Creosol and Guaiacol series.)

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